molecular formula C9H10N2O B073397 N-(ethylideneamino)benzamide CAS No. 1483-22-3

N-(ethylideneamino)benzamide

Cat. No. B073397
CAS RN: 1483-22-3
M. Wt: 162.19 g/mol
InChI Key: MJIZEJCLXHFZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(ethylideneamino)benzamide, commonly known as NEA, is a chemical compound that belongs to the class of benzamides. NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and ion channel regulation. NEA has been used as a tool compound to study the role of sigma-1 receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and depression.

Mechanism Of Action

NEA acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of sigma-1 receptors has been shown to modulate various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. NEA has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium signaling and neurotransmitter release.

Biochemical And Physiological Effects

NEA has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation. NEA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Moreover, NEA has been shown to have neuroprotective effects, protecting neurons from various insults, such as oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

NEA has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to study the role of sigma-1 receptors in various physiological and pathological conditions. NEA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, NEA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, NEA has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on NEA. One potential direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanism of action in more detail, particularly its interactions with other proteins and signaling pathways. Moreover, future research could focus on developing more potent and selective sigma-1 receptor agonists based on the structure of NEA.

Synthesis Methods

NEA can be synthesized through a reaction between ethylideneamine and benzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

properties

CAS RN

1483-22-3

Product Name

N-(ethylideneamino)benzamide

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(ethylideneamino)benzamide

InChI

InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)

InChI Key

MJIZEJCLXHFZHD-UHFFFAOYSA-N

SMILES

CC=NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC=NNC(=O)C1=CC=CC=C1

synonyms

Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.